3-(2-吡啶基)苯胺

概述

描述

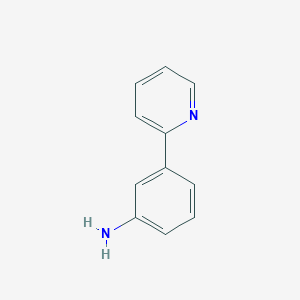

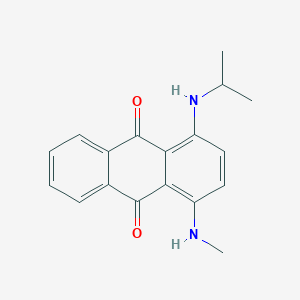

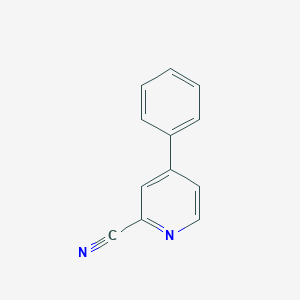

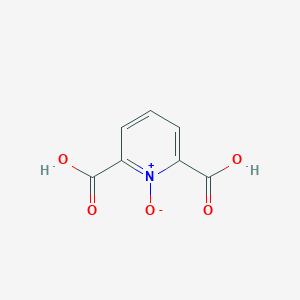

3-(2-Pyridyl)aniline is a compound that has been studied in various contexts due to its potential applications in organic synthesis and material science. It is a derivative of aniline where a pyridyl group is attached to the meta-position of the aniline's phenyl ring.

Synthesis Analysis

The synthesis of 3-(2-Pyridyl)aniline derivatives can be achieved through cross-coupling reactions, as demonstrated in the synthesis of 2-(2- and 3-Pyridyl)anilines. These compounds are synthesized using cross-coupling reactions, which are a cornerstone in the field of organic chemistry for creating carbon-carbon bonds between different aromatic systems . Additionally, the use of pyrrole-2-carboxylic acid as a ligand in Cu-catalyzed reactions has been shown to be effective for the monoarylation of anilines with aryl iodides and bromides, which could potentially be applied to the synthesis of 3-(2-Pyridyl)aniline .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds, such as 2-(benzylthio)-N-{pyridinylmethylidene}anilines, have been studied using both experimental techniques like NMR, IR, and Raman spectroscopy, and computational methods including density functional theory (DFT) . These studies provide insights into the electronic and structural properties of pyridyl-aniline derivatives, which are essential for understanding their reactivity and potential applications.

Chemical Reactions Analysis

3-(2-Pyridyl)aniline serves as a directing group in C-H amination reactions mediated by cupric acetate, indicating its utility in directing functionalization of sp2 C-H bonds . Moreover, the presence of the 2-pyridyl group has been shown to assist in the Rh(III)-catalyzed direct C-H chalcogenation of anilines, highlighting the group's role in facilitating selective chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Pyridyl)aniline derivatives can be inferred from studies on related compounds. For instance, the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel in acidic conditions have been investigated, suggesting that pyridyl-aniline derivatives can enhance the performance of anti-corrosive coatings . Additionally, the synthesis of poly(aniline-co-pyrrole) oligomers and their characterization through various techniques, including DFT calculations, provide valuable information on the conductive properties of aniline derivatives .

科学研究应用

合成高级药物化合物

3-(2-吡啶基)苯胺: 是合成复杂药物化合物的前体。 例如,它被用于制备治疗丙型肝炎病毒 (HCV) 感染的药物和 AZD1981 等高级药物化合物 . 该化合物在合成取代苯胺方面的多功能性对于药物应用至关重要。

抗炎药物的开发

该化合物的衍生物在抗炎药物的开发中具有重要意义。 它们在抑制炎症介质如前列腺素 E2、诱导型一氧化氮合酶和肿瘤坏死因子-α 的表达和活性中发挥作用 . 这种应用对于治疗慢性炎症疾病至关重要。

生物活性配体和化学传感器的创建

3-(2-吡啶基)苯胺: 衍生物可以进行席夫碱缩合形成生物活性配体。这些配体表现出多种生物活性,包括抗菌、抗病毒、抗真菌和抗癌活性。 此外,它们被用于开发用于检测环境和生物介质中特定离子的化学传感器 .

嘧啶的形成

在与氰胺的化学反应中,3-(2-吡啶基)苯胺 衍生物可以导致嘧啶-2-基氰胺和 2-氨基嘧啶的形成 . 这些嘧啶具有多种药理作用,在合成具有抗炎特性的药物中很重要。

有机合成中的催化作用

该化合物也参与有机合成中的催化过程。 它被用于铃木-宫浦交叉偶联反应,以生产联芳基和杂芳基吡啶,它们在药物化学中无处不在 .

富氮分子的合成

3-(2-吡啶基)苯胺: 广泛用于合成富氮分子,如多吡啶和复杂的聚嗪分子。 这些分子在药物化学和天然产物的合成等各个领域都很重要 .

作用机制

Target of Action

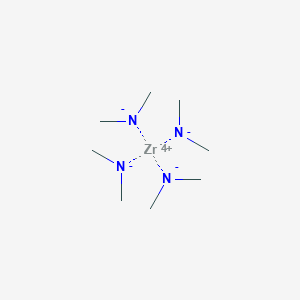

3-(2-Pyridyl)aniline is a compound that has been used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds . The primary target of 3-(2-Pyridyl)aniline in this reaction is the palladium catalyst, which facilitates the coupling of the compound with other organic groups .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 3-(2-Pyridyl)aniline interacts with the palladium catalyst through a process known as transmetalation . This is a formally nucleophilic process where the compound is transferred from boron to palladium . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for forming carbon-carbon bonds .

Biochemical Pathways

It is known that pyridine derivatives, such as 3-(2-pyridyl)aniline, can influence a drug’s molecular and physicochemical properties, as well as its intra- and intermolecular interactions . This can lead to improved pharmaceutical profiles, potentially affecting various biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 17021 . The compound is also considered to have high gastrointestinal absorption and is a CYP1A2 inhibitor . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The primary result of the action of 3-(2-Pyridyl)aniline is the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action of 3-(2-Pyridyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed under specific conditions, such as a certain temperature and solvent, which can affect the reaction’s efficiency and the stability of the compound . Additionally, the compound’s action can be influenced by factors such as pH and the presence of other substances in the reaction mixture .

未来方向

属性

IUPAC Name |

3-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNMGMIEOWFPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332665 | |

| Record name | 3-(2-Pyridyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15889-32-4 | |

| Record name | 3-(2-Pyridyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15889-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)